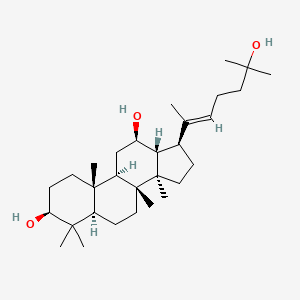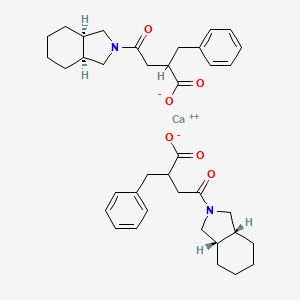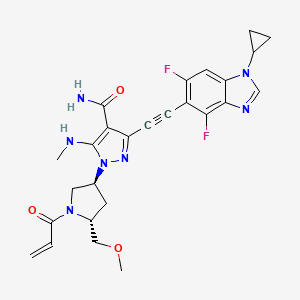![molecular formula C25H17N3O2S B11935089 N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)
N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PDS-0330 is a small molecule inhibitor that specifically targets claudin-1, a protein involved in the progression and metastasis of colorectal cancer. Claudin-1 is a component of tight junctions in epithelial cells and plays a crucial role in maintaining cell polarity and barrier function. PDS-0330 has shown promising pharmacokinetic properties and exhibits antitumor and chemosensitizing activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PDS-0330 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the benzo[d]oxazole ring: This is achieved through a cyclization reaction involving an appropriate precursor.
Coupling with a naphthamide derivative: The benzo[d]oxazole intermediate is then coupled with a naphthamide derivative under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of PDS-0330 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, optimizing solvent use, and ensuring efficient purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
PDS-0330 undergoes various chemical reactions, including:
Oxidation: PDS-0330 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in PDS-0330.
Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
PDS-0330 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of claudin-1 in various chemical processes.
Biology: Investigates the biological functions of claudin-1 in cell signaling and tight junction integrity.
Medicine: Explores its potential as a therapeutic agent for colorectal cancer and other claudin-1 related diseases.
Mécanisme D'action
PDS-0330 exerts its effects by specifically binding to claudin-1 with micromolar affinity. This binding interferes with the association between claudin-1 and the Src oncogene, thereby inhibiting the progression and metastasis of colorectal cancer. The disruption of claudin-1/Src interaction leads to altered survival signaling pathways, increased apoptosis, and reduced chemoresistance .
Comparaison Avec Des Composés Similaires
Similar Compounds
I-6: An earlier analog of PDS-0330, which also targets claudin-1 but has higher clearance rates in human liver microsomes.
Claudin-1 inhibitors: Other small molecule inhibitors targeting claudin-1, though they may differ in their binding affinity and pharmacokinetic properties
Uniqueness
PDS-0330 stands out due to its specific and potent inhibition of claudin-1, favorable pharmacokinetic properties, and its ability to inhibit colorectal cancer progression without exhibiting toxicity in in-vitro and in-vivo models .
Propriétés
Formule moléculaire |
C25H17N3O2S |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H17N3O2S/c29-23(19-10-9-16-5-1-2-6-18(16)15-19)28-25(31)26-20-13-11-17(12-14-20)24-27-21-7-3-4-8-22(21)30-24/h1-15H,(H2,26,28,29,31) |
Clé InChI |
DRGVVUJKZXEUFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide](/img/structure/B11935010.png)
![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935018.png)
![4-Methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione](/img/structure/B11935026.png)

![2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11935046.png)
![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate](/img/structure/B11935048.png)
![3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11935054.png)

![14-[[[(2S)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B11935059.png)
![N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide](/img/structure/B11935064.png)

![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B11935082.png)
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B11935087.png)

